2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride
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Overview
Description
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride is a histamine analogue characterized by an isopropyl group at the 2-position of the imidazole ring. This compound is valuable in scientific research, particularly in pharmacology, due to its interaction with histamine receptors.
Mechanism of Action
Mode of Action
The exact mode of action of 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride typically involves the alkylation of imidazole derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in studies involving histamine receptors and their role in cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and inflammation.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to the presence of the isopropyl group at the 2-position of the imidazole ring. This structural feature enhances its interaction with histamine receptors, making it a more potent analogue compared to other similar compounds.
Properties
IUPAC Name |
2-(2-propan-2-yl-1H-imidazol-5-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6(2)8-10-5-7(11-8)3-4-9;;/h5-6H,3-4,9H2,1-2H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBTYZLBIJQCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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